molecular formula C8H8N2O4 B1610702 4-(Aminomethyl)-3-nitrobenzoic acid CAS No. 2372-51-2

4-(Aminomethyl)-3-nitrobenzoic acid

Cat. No. B1610702
CAS RN: 2372-51-2
M. Wt: 196.16 g/mol
InChI Key: KRTYNVCBQRWNMK-UHFFFAOYSA-N
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Patent
US07611692B2

Procedure details

4-(Bromomethyl)-3-nitrobenzoic acid (3.2 g; 12.3 mmol) was dissolved in 8% NH3 in EtOH (300 mL) and the resulting solution was stirred at room temperature. After 22 h the solution was evaporated and the residue suspended in H2O (70 mL). The suspension was stirred for 15 min and filtered. The collected solid was suspended in H2O (40 mL) and dissolved by the addition of few drops of 25% aq. NH4OH (pH. 12), then the pH of the solution was adjusted to 6 by addition of 6 N HCl. The precipitated solid was filtered, and washed sequentially with MeOH (3×5 mL), and Et2O (10 mL) and was vacuum dried (1.3 kPa; P2O5) to give 4-(aminomethyl)-3-nitrobenzoic acid as a pale brown solid (1.65 g; 8.4 mmol). Yield 68%.
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][C:4]=1[N+:12]([O-:14])=[O:13].[NH3:15]>CCO>[NH2:15][CH2:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][C:4]=1[N+:12]([O-:14])=[O:13]

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
BrCC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
300 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting solution was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 22 h the solution was evaporated
Duration
22 h
STIRRING
Type
STIRRING
Details
The suspension was stirred for 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
filtered
DISSOLUTION
Type
DISSOLUTION
Details
dissolved by the addition of few drops of 25% aq. NH4OH (pH. 12)
ADDITION
Type
ADDITION
Details
the pH of the solution was adjusted to 6 by addition of 6 N HCl
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered
WASH
Type
WASH
Details
washed sequentially with MeOH (3×5 mL), and Et2O (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (1.3 kPa; P2O5)

Outcomes

Product
Name
Type
product
Smiles
NCC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.